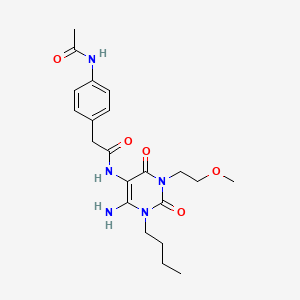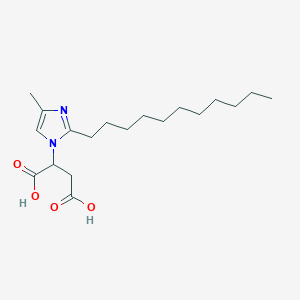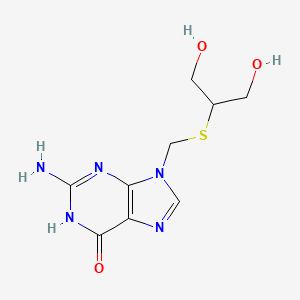
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic analog of the nucleoside guanosine and has been studied for its potential in treating viral infections, particularly those caused by herpesviruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine typically involves the condensation of epichlorohydrin with N2,9-diacetylguanine. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of acid anhydrides and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the synthesis of other antiviral compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine involves the inhibition of viral DNA synthesis. The compound is converted intracellularly to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpesvirus infections.
Ganciclovir: Similar in structure and function, used primarily for cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is unique due to its specific structure, which allows for potent antiviral activity with a broad spectrum of action against various herpesviruses. Its ability to inhibit viral DNA synthesis selectively makes it a valuable compound in antiviral research and therapy .
Properties
CAS No. |
97151-23-0 |
|---|---|
Molecular Formula |
C9H13N5O3S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChI Key |
MXCLLTYHKOFHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



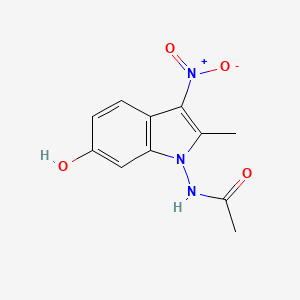
![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)

![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
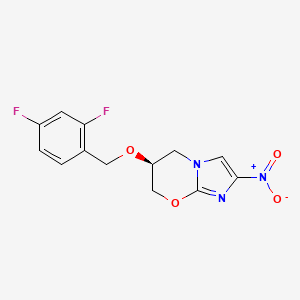

![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)


![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
